molecular formula C9H18N2OS B3057490 1-cyclohexyl-3-(2-hydroxyethyl)thiourea CAS No. 81467-07-4

1-cyclohexyl-3-(2-hydroxyethyl)thiourea

Cat. No.: B3057490
CAS No.: 81467-07-4
M. Wt: 202.32 g/mol
InChI Key: OSSNZOUVMDUFJA-UHFFFAOYSA-N
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Chemical Reactions Analysis

1-cyclohexyl-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-cyclohexyl-3-(2-hydroxyethyl)thiourea has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-3-(2-hydroxyethyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-cyclohexyl-3-(2-hydroxyethyl)thiourea can be compared with other thiourea derivatives, such as:

These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and applications

Properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2OS/c12-7-6-10-9(13)11-8-4-2-1-3-5-8/h8,12H,1-7H2,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSSNZOUVMDUFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20366852
Record name N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81467-07-4
Record name N-Cyclohexyl-N'-(2-hydroxyethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20366852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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